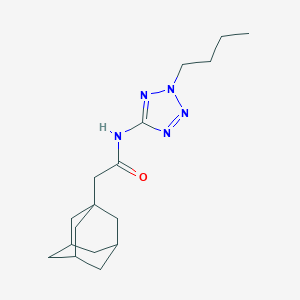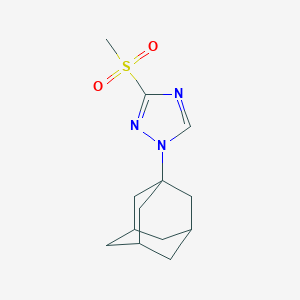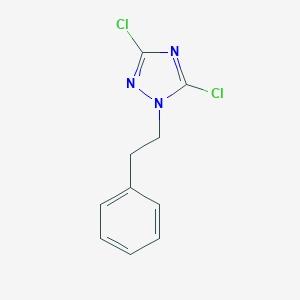![molecular formula C20H20Cl2N2O B249447 N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential application in research. This compound is commonly referred to as CDCP and has been studied for its mechanism of action and its potential use in biochemical and physiological research.
作用機序
The mechanism of action of CDCP is not fully understood, but it is believed to act as a modulator of neurotransmitter activity by binding to specific receptors in the brain. It has been shown to have an affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, among others.
Biochemical and Physiological Effects:
CDCP has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine and serotonin in the brain, as well as to enhance the activity of certain brain regions involved in memory and learning.
実験室実験の利点と制限
One advantage of using CDCP in lab experiments is its specificity for certain neurotransmitter receptors, which allows for targeted manipulation of brain activity. However, one limitation is that its effects may vary depending on the animal model used and the specific experimental conditions.
将来の方向性
There are a number of potential future directions for research on CDCP. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
合成法
The synthesis of CDCP involves the reaction of 1-methylcyclopropanecarboxylic acid with 3-(9H-carbazol-9-yl)propylamine in the presence of thionyl chloride and dichloromethane. This reaction results in the formation of CDCP as a white solid with a melting point of 137-138°C.
科学的研究の応用
CDCP has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
特性
製品名 |
N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide |
|---|---|
分子式 |
C20H20Cl2N2O |
分子量 |
375.3 g/mol |
IUPAC名 |
N-(3-carbazol-9-ylpropyl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H20Cl2N2O/c1-19(13-20(19,21)22)18(25)23-11-6-12-24-16-9-4-2-7-14(16)15-8-3-5-10-17(15)24/h2-5,7-10H,6,11-13H2,1H3,(H,23,25) |
InChIキー |
YDUSUCVUBQBXTA-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Cl)Cl)C(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
正規SMILES |
CC1(CC1(Cl)Cl)C(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)

![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)


![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)



